molecular formula C14H21N5O B5565708 5-cyclopropyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-amine

5-cyclopropyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-amine

Cat. No. B5565708
M. Wt: 275.35 g/mol
InChI Key: SHWVUNTUBDZJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups. It has a cyclopropyl group, an ethyl group, a dimethyl group, a pyrazol group, and an oxadiazol group. These groups are common in many organic compounds and can participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the bonds and introduce the functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl, ethyl, dimethyl, pyrazol, and oxadiazol groups each have distinct structures that contribute to the overall shape of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the oxadiazol group might make the compound reactive towards nucleophiles, while the pyrazol group could potentially coordinate to metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

5-Cyclopropyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-amine is a compound that has been explored in various synthetic and biological studies. Deohate and Palaspagar (2020) discuss the synthesis of related pyrimidine and pyrazole compounds, highlighting their potential in insecticidal and antibacterial applications. Their research indicates that these compounds have significant activity against certain insects and microorganisms, suggesting a similar potential for the compound (Deohate & Palaspagar, 2020).

Chemical Reactions and Derivatives

Further research by Thalhammer, Wallfahrer, and Sauer (1988) explores the reactivity of oxadiazoles, including those similar to the compound , with various reactants. This study provides insights into the chemical behavior and potential applications of these compounds in synthesizing a wide range of derivatives (Thalhammer, Wallfahrer, & Sauer, 1988).

Anticancer Properties

Sidhom, Soulé, Doucet, and Allouche (2018) investigated pyrazole derivatives, particularly those with a cyclopropyl group, for their use in palladium-catalyzed direct arylations. This research suggests the potential of these compounds, including the one , in developing anticancer therapies (Sidhom, Soulé, Doucet, & Allouche, 2018).

Synthesis of Novel Derivatives

The compound's structure allows for the creation of various novel derivatives. Beck, Ackmann, Staszak, and Wright (1988) describe a method to convert similar pyrazole esters into cyano esters, which are precursors to different chemical agents, indicating a broad range of synthetic possibilities for the compound (Beck, Ackmann, Staszak, & Wright, 1988).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with a specific protein in the body. Without more information, it’s hard to speculate on the exact mechanism .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide detailed safety information .

Future Directions

The future research directions for this compound could involve studying its properties, developing methods for its synthesis, or exploring its potential uses. This could include investigating its behavior in chemical reactions, testing its biological activity, or studying its interactions with other molecules .

properties

IUPAC Name

5-cyclopropyl-N-[2-(4-ethyl-3,5-dimethylpyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c1-4-12-9(2)18-19(10(12)3)8-7-15-14-17-16-13(20-14)11-5-6-11/h11H,4-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWVUNTUBDZJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CCNC2=NN=C(O2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.